molecular formula C19H17NO3 B2597289 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 861412-38-6

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2597289
CAS No.: 861412-38-6
M. Wt: 307.349
InChI Key: OKVTUAKNPHORCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Other methods include using nano zinc oxide as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature . These methods are designed to be mild, efficient, and environmentally friendly.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using cost-effective and scalable methodologies. These may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . The goal is to produce high yields of the desired compound while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Methyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
  • 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the methoxyphenyl group at the 2-position can enhance its interactions with biological targets and improve its solubility and stability .

Properties

IUPAC Name

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-8-9-16-14(10-12)15(19(21)22)11-17(20-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVTUAKNPHORCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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